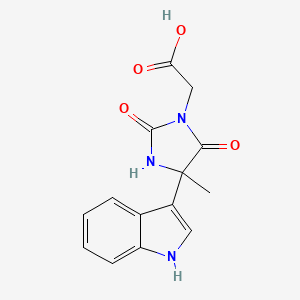
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
准备方法
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate precursors.
化学反应分析
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their roles in cell biology and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact pathways depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar compounds to 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid include other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde . These compounds share the indole ring system but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-[4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c1-14(9-6-15-10-5-3-2-4-8(9)10)12(20)17(7-11(18)19)13(21)16-14/h2-6,15H,7H2,1H3,(H,16,21)(H,18,19) |
InChI 键 |
PSVOHJCSDNQDAF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)






![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)




